Ethyl 7-bromo-1-naphthoate
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Overview
Description
Ethyl 7-bromo-1-naphthoate: is an organic compound with the molecular formula C13H11BrO2. It is a derivative of naphthalene, where a bromine atom is substituted at the 7th position and an ethyl ester group is attached to the 1st position of the naphthalene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 7-bromo-1-naphthoate can be synthesized through a multi-step process. One common method involves the bromination of 1-naphthoic acid followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator. The resulting 7-bromo-1-naphthoic acid is then esterified using ethanol and a dehydrating agent like sulfuric acid or thionyl chloride to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and esterification steps are optimized for large-scale production, often using automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-bromo-1-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) solutions.
Major Products:
Substitution: Various substituted naphthoates depending on the nucleophile used.
Reduction: 7-bromo-1-naphthyl alcohol.
Hydrolysis: 7-bromo-1-naphthoic acid.
Scientific Research Applications
Ethyl 7-bromo-1-naphthoate is utilized in several scientific research fields:
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 7-bromo-1-naphthoate involves its interaction with specific molecular targets, depending on its application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The bromine atom and ester group play crucial roles in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Ethyl 1-bromo-2-naphthoate: Similar structure but with the bromine atom at the 2nd position.
Ethyl 5-bromo-1-naphthoate: Bromine atom at the 5th position.
Ethyl 8-bromo-1-naphthoate: Bromine atom at the 8th position
Uniqueness: Ethyl 7-bromo-1-naphthoate is unique due to the specific positioning of the bromine atom, which influences its chemical reactivity and the types of reactions it can undergo. This positional isomerism allows for distinct applications and interactions compared to its analogs .
Properties
Molecular Formula |
C13H11BrO2 |
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Molecular Weight |
279.13 g/mol |
IUPAC Name |
ethyl 7-bromonaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H11BrO2/c1-2-16-13(15)11-5-3-4-9-6-7-10(14)8-12(9)11/h3-8H,2H2,1H3 |
InChI Key |
AWAFBNGMVKZHTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
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